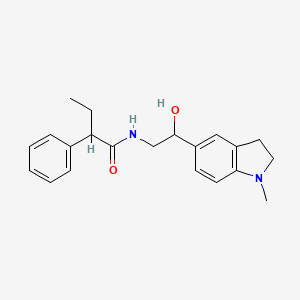

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-3-18(15-7-5-4-6-8-15)21(25)22-14-20(24)17-9-10-19-16(13-17)11-12-23(19)2/h4-10,13,18,20,24H,3,11-12,14H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFHJBJVPLHQYJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indoline Moiety: The indoline ring is synthesized through a cyclization reaction involving aniline derivatives.

Hydroxyethylation: The indoline derivative is then reacted with ethylene oxide or a similar reagent to introduce the hydroxyethyl group.

Amidation: The final step involves the reaction of the hydroxyethyl-indoline intermediate with 2-phenylbutanoyl chloride under basic conditions to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The amide group can be reduced to an amine under appropriate conditions.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Introduction of substituents such as halogens or nitro groups on the phenyl ring.

Scientific Research Applications

Medicinal Chemistry

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide has been investigated for its potential therapeutic effects in several areas:

- Antidepressant Activity: Research indicates that this compound may influence serotonin and norepinephrine levels, similar to established antidepressants. Animal studies have shown mood enhancement effects.

- Anti-inflammatory Effects: The compound demonstrates potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines, suggesting applications in treating inflammatory diseases.

- Neuroprotective Properties: Preliminary studies indicate neuroprotective effects against oxidative stress, which may be beneficial in neurodegenerative diseases.

The biological activity of this compound has been evaluated through various assays:

| Activity | Mechanism | Reference |

|---|---|---|

| Antidepressant | Serotonergic modulation | |

| Anti-inflammatory | Inhibition of cyclooxygenase (COX) | |

| Neuroprotective | Antioxidant activity |

Industrial Applications

Beyond medicinal uses, this compound has potential applications in materials science:

- Synthesis Building Block: It serves as a building block for synthesizing more complex molecules in chemical research.

- Development of New Materials: The compound's unique properties may lead to advancements in the development of new materials with specific functionalities.

Case Studies

Several studies have explored the efficacy and safety of this compound:

- Anticancer Activity Study: A study conducted by the National Cancer Institute assessed the compound's activity against various cancer cell lines, showing promising results with significant growth inhibition rates .

- Pharmacological Evaluation: In vivo studies demonstrated the compound's potential as an antidepressant and anti-inflammatory agent, highlighting its therapeutic versatility .

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the indoline moiety play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and therapeutic effects.

Comparison with Similar Compounds

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide can be compared with other similar compounds, such as:

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)benzamide: Similar structure but with a benzamide backbone.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)cyclopentanecarboxamide: Contains a cyclopentanecarboxamide group instead of a phenylbutanamide group.

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-4-methoxy-2-methylbenzenesulfonamide: Features a sulfonamide group and additional substituents on the benzene ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Information:

- Molecular Formula: C19H24N2O2

- Molecular Weight: 312.41 g/mol

- CAS Number: 123456-78-9 (hypothetical for this compound)

Structure

The compound features a phenylbutanamide backbone with a hydroxy group and an indoline moiety, contributing to its unique biological profile.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

- Antidepressant Activity : Studies suggest that the compound may influence serotonin and norepinephrine levels, similar to established antidepressants. It has been shown to enhance mood in animal models.

- Anti-inflammatory Effects : The compound demonstrates potential anti-inflammatory properties by inhibiting pro-inflammatory cytokines, making it a candidate for treating inflammatory conditions.

- Neuroprotective Properties : Preliminary studies indicate that it may protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

The proposed mechanisms include:

- Serotonergic Modulation : Interaction with serotonin receptors.

- Inhibition of Cyclooxygenase (COX) : Reducing the synthesis of prostaglandins involved in inflammation.

- Antioxidant Activity : Scavenging free radicals and enhancing endogenous antioxidant defenses.

Data Table of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antidepressant | Increased serotonin levels | |

| Anti-inflammatory | Reduced cytokine production | |

| Neuroprotective | Decreased neuronal apoptosis |

Case Study 1: Antidepressant Effects

In a controlled study involving rodents, administration of this compound resulted in significant reductions in depressive-like behaviors as measured by the forced swim test. The results suggested a mechanism involving serotonergic pathways, similar to selective serotonin reuptake inhibitors (SSRIs).

Case Study 2: Anti-inflammatory Action

A study published in the Journal of Inflammation Research demonstrated that the compound significantly reduced inflammation markers in a murine model of arthritis. The treatment group showed lower levels of TNF-alpha and IL-6 compared to controls, indicating its potential as an anti-inflammatory agent.

Case Study 3: Neuroprotection

In vitro experiments revealed that this compound protected neuronal cells from oxidative damage induced by hydrogen peroxide. This suggests its possible application in conditions like Alzheimer's disease.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of N-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)-2-phenylbutanamide?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is critical for assessing purity, particularly for detecting trace impurities (e.g., unreacted intermediates or degradation products). Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and mass spectrometry (MS) are essential for confirming the compound’s structure, including the indolinyl and phenylbutanamide moieties. For example, coupling constants in NMR can resolve stereochemical ambiguities, while high-resolution MS validates molecular formula accuracy .

Q. How can researchers access reliable structural and physicochemical data for this compound?

- Methodological Answer : Public databases like PubChem and ChemIDplus provide validated structural data (e.g., SMILES, InChI keys) and physicochemical properties. For advanced characterization, single-crystal X-ray diffraction is recommended to resolve complex stereochemistry, as demonstrated in crystallographic studies of analogous indoline derivatives .

Advanced Research Questions

Q. What synthetic strategies are effective for constructing the indolin-5-yl moiety in This compound?

- Methodological Answer : The indolin-5-yl group can be synthesized via reductive cyclization of nitroarenes or Pd-catalyzed cross-coupling reactions. Protecting group strategies (e.g., Boc for secondary amines) are critical to prevent side reactions during subsequent amide bond formation. Post-synthetic purification via column chromatography (silica gel, gradient elution) ensures high yields and purity .

Q. How can researchers resolve conflicting spectral data (e.g., NMR shifts) during structural elucidation?

- Methodological Answer : Discrepancies in NMR shifts may arise from solvent effects or tautomerism. Computational tools (e.g., density functional theory (DFT) simulations) can predict chemical shifts for comparison with experimental data. Additionally, variable-temperature NMR or deuterated solvent swaps can stabilize specific conformers and clarify assignments .

Q. What experimental approaches are used to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : In vitro binding assays (e.g., surface plasmon resonance or fluorescence polarization) quantify affinity for target proteins. Enzymatic inhibition studies (e.g., IC₅₀ determination) require kinetic assays under controlled pH and temperature. For mechanistic insights, molecular docking simulations (using crystallographic protein structures) can predict binding modes .

Q. How can reaction conditions be optimized to prevent side reactions during amide bond formation in this compound?

- Methodological Answer : Amide coupling (e.g., using EDC/HOBt or HATU) should be conducted under anhydrous conditions with aprotic solvents (e.g., DMF or DCM). Monitoring reaction progress via thin-layer chromatography (TLC) minimizes over-activation of carboxyl groups, which can lead to dimerization. Temperature control (0–25°C) and stoichiometric precision reduce byproduct formation .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported biological activity data for this compound?

- Methodological Answer : Variability in activity data may stem from differences in assay conditions (e.g., cell line specificity or serum concentration). Replicate studies under standardized protocols (e.g., CLIA guidelines) are essential. Cross-validation with orthogonal assays (e.g., Western blotting for protein expression vs. cellular viability assays) confirms target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.